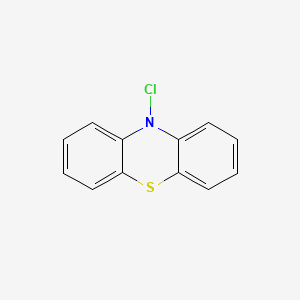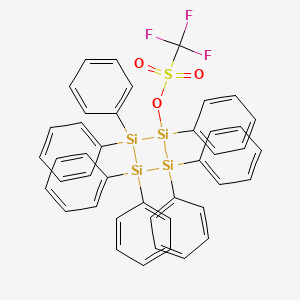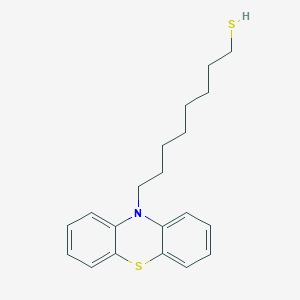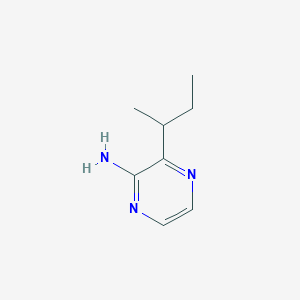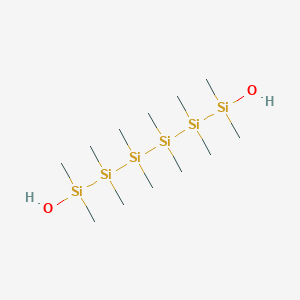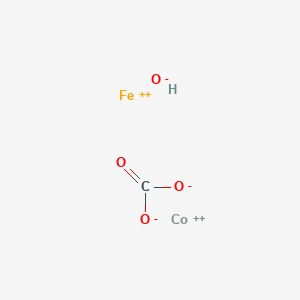
cobalt(2+);iron(2+);carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);iron(2+);carbonate;hydroxide is a complex compound that combines the properties of cobalt, iron, carbonate, and hydroxide ions. This compound is of significant interest due to its potential applications in various fields, including catalysis, electrochemistry, and materials science. The unique combination of cobalt and iron in this compound provides it with distinct chemical and physical properties that make it suitable for a range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);iron(2+);carbonate;hydroxide can be achieved through various methods, including coprecipitation and hydrothermal synthesis. In the coprecipitation method, aqueous solutions of cobalt and iron salts are mixed with a carbonate source, such as sodium carbonate, under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Hydrothermal synthesis involves the reaction of cobalt and iron salts with a carbonate source in a sealed autoclave at elevated temperatures and pressures. This method allows for better control over the particle size and morphology of the resulting compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality. The precipitate is then subjected to filtration, washing, and drying steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);iron(2+);carbonate;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and iron ions, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out under basic conditions.
Substitution: Substitution reactions involve the replacement of hydroxide or carbonate ions with other anions, such as chloride or nitrate. These reactions can be facilitated by the addition of the corresponding acid or salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of higher oxidation state cobalt and iron oxides, while reduction may yield lower oxidation state species.
Applications De Recherche Scientifique
Cobalt(2+);iron(2+);carbonate;hydroxide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as the oxygen evolution reaction (OER) in water splitting. Its unique combination of cobalt and iron provides enhanced catalytic activity and stability.
Electrochemistry: It is employed in the development of advanced electrode materials for supercapacitors and batteries. The compound’s high surface area and conductivity make it suitable for energy storage applications.
Materials Science: The compound is used in the synthesis of advanced materials, such as layered double hydroxides (LDHs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of the compound, including its use as a contrast agent in magnetic resonance imaging (MRI) and as a therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of cobalt(2+);iron(2+);carbonate;hydroxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In electrochemical applications, the compound’s high surface area and conductivity enhance the efficiency of charge storage and transfer.
The molecular targets and pathways involved in these processes depend on the specific application. For instance, in the oxygen evolution reaction, the compound interacts with water molecules to generate oxygen gas through a series of redox reactions.
Comparaison Avec Des Composés Similaires
Cobalt(2+);iron(2+);carbonate;hydroxide can be compared with other similar compounds, such as:
Cobalt(2+);nickel(2+);carbonate;hydroxide: This compound has similar applications in catalysis and electrochemistry but may exhibit different catalytic activities and stability due to the presence of nickel instead of iron.
Cobalt(2+);manganese(2+);carbonate;hydroxide: The inclusion of manganese provides different redox properties and can influence the compound’s performance in various applications.
Iron(2+);nickel(2+);carbonate;hydroxide: This compound combines the properties of iron and nickel, offering unique advantages in specific applications, such as energy storage and catalysis.
The uniqueness of this compound lies in its combination of cobalt and iron, which provides a balance of catalytic activity, stability, and conductivity that is not easily achieved with other metal combinations.
Propriétés
Numéro CAS |
144972-88-3 |
|---|---|
Formule moléculaire |
CHCoFeO4+ |
Poids moléculaire |
191.79 g/mol |
Nom IUPAC |
cobalt(2+);iron(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.Fe.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |
Clé InChI |
MYRJPMMFCARPLB-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Fe+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
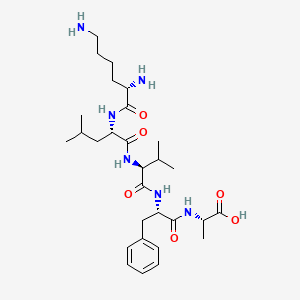
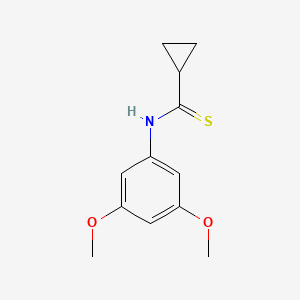
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
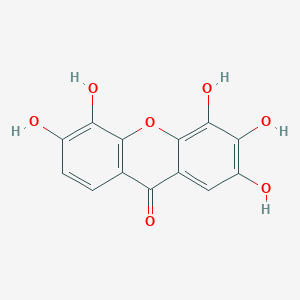
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
